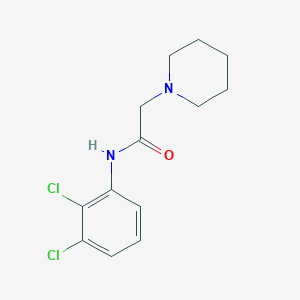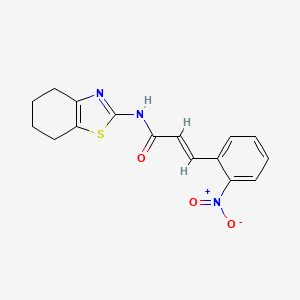![molecular formula C15H21NO3 B5853817 1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
1-[3-(4-methoxyphenoxy)propanoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methoxyphenoxy)propanoyl]piperidine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MPP belongs to the class of compounds known as piperidines, which are commonly used in the development of drugs for various medical conditions. In
科学的研究の応用
1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular disease.
作用機序
The mechanism of action of 1-[3-(4-methoxyphenoxy)propanoyl]piperidine is not fully understood. However, it has been shown to modulate various signaling pathways in the body, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various antioxidants in the body, including glutathione and superoxide dismutase. 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has also been shown to reduce the levels of various inflammatory cytokines, including TNF-α and IL-6. In addition, 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 1-[3-(4-methoxyphenoxy)propanoyl]piperidine in lab experiments include its availability, stability, and well-established synthesis method. 1-[3-(4-methoxyphenoxy)propanoyl]piperidine is also relatively inexpensive compared to other compounds used in research. However, the limitations of using 1-[3-(4-methoxyphenoxy)propanoyl]piperidine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-[3-(4-methoxyphenoxy)propanoyl]piperidine. One direction is to further study its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another direction is to study its potential use in the treatment of cancer, diabetes, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methoxyphenoxy)propanoyl]piperidine and its potential toxicity.
合成法
The synthesis of 1-[3-(4-methoxyphenoxy)propanoyl]piperidine involves the reaction of 4-methoxyphenol with 3-chloropropanoic acid to form the intermediate 3-(4-methoxyphenoxy)propanoic acid. This intermediate is then reacted with piperidine to form the final product, 1-[3-(4-methoxyphenoxy)propanoyl]piperidine. The synthesis of 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been well established, and the compound is readily available for research purposes.
特性
IUPAC Name |
3-(4-methoxyphenoxy)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-13-5-7-14(8-6-13)19-12-9-15(17)16-10-3-2-4-11-16/h5-8H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACHNLAXHZDYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenoxy)propanoyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)



